molecular formula C14H19NO3 B1302830 1-(2,6-Dimethoxybenzyl)piperidin-4-one CAS No. 397244-87-0

1-(2,6-Dimethoxybenzyl)piperidin-4-one

Cat. No.: B1302830
CAS No.: 397244-87-0
M. Wt: 249.3 g/mol
InChI Key: RIMZATUVLVIXIP-UHFFFAOYSA-N
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Description

1-(2,6-Dimethoxybenzyl)piperidin-4-one is a useful research compound. Its molecular formula is C14H19NO3 and its molecular weight is 249.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(2,6-dimethoxyphenyl)methyl]piperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-17-13-4-3-5-14(18-2)12(13)10-15-8-6-11(16)7-9-15/h3-5H,6-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIMZATUVLVIXIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)CN2CCC(=O)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60375569
Record name 1-(2,6-Dimethoxybenzyl)piperidin-4-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

397244-87-0
Record name 1-(2,6-Dimethoxybenzyl)piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2,6-Dimethoxybenzyl)piperidin-4-one
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Structural Significance of the Piperidin 4 One Core in Heterocyclic Chemistry

The piperidin-4-one moiety is a versatile and highly valued scaffold in heterocyclic chemistry. researchgate.netnih.gov This six-membered nitrogen-containing ring with a ketone at the 4-position serves as a crucial building block for a vast array of more complex molecules, including a multitude of natural products and synthetic pharmaceuticals. researchgate.netchemrevlett.com The reactivity of the carbonyl group and the conformational flexibility of the piperidine (B6355638) ring allow for extensive chemical modifications, making it an ideal template for the development of diverse molecular architectures. nih.govresearchgate.net

The piperidin-4-one nucleus is a common feature in compounds exhibiting a wide spectrum of biological activities. researchgate.netbiomedpharmajournal.org These include, but are not limited to, anticancer, antiviral, antimicrobial, and central nervous system (CNS) modulatory properties. nih.govresearchgate.net The ability to introduce substituents at various positions on the ring enables chemists to fine-tune the steric and electronic properties of the molecule, thereby influencing its biological target interactions. researchgate.netnih.gov Common synthetic routes to piperidin-4-ones include the Mannich reaction, which allows for the condensation of an amine, a ketone, and an aldehyde to construct the heterocyclic ring. nih.govbiomedpharmajournal.org

Table 1: Key Attributes of the Piperidin-4-one Core

AttributeDescription
Structure A six-membered heterocyclic ring containing a nitrogen atom and a ketone group at the 4-position.
Reactivity The carbonyl group is susceptible to a variety of chemical transformations, enabling the introduction of diverse functional groups.
Conformational Flexibility The piperidine ring can adopt various conformations, such as chair and boat forms, which can influence biological activity. chemrevlett.com
Biological Importance The core is present in numerous biologically active compounds with a wide range of therapeutic applications. researchgate.netbiomedpharmajournal.org

Strategic Importance of N Benzyl and Arylpiperidone Frameworks in Synthetic Design

The incorporation of an N-benzyl group onto the piperidone framework is a strategic decision in synthetic and medicinal chemistry. The benzyl (B1604629) group can serve multiple purposes, from acting as a protecting group for the nitrogen atom to being an integral part of the pharmacophore responsible for biological activity. N-arylpiperidones are prevalent in numerous approved drugs and clinical candidates.

N-benzylpiperidones are key intermediates in the synthesis of a variety of pharmaceuticals. For instance, the N-benzyl-4-piperidone scaffold is a crucial component in the synthesis of several opioid analgesics. The presence of the benzyl group can also influence the lipophilicity and metabolic stability of the molecule, which are critical parameters in drug design.

Furthermore, the aromatic ring of the benzyl group provides a site for further functionalization, allowing for the exploration of structure-activity relationships (SAR). Substituents on the benzyl ring, such as the two methoxy (B1213986) groups in 1-(2,6-dimethoxybenzyl)piperidin-4-one, can significantly impact the compound's conformational preferences and its interactions with biological targets. cymitquimica.com

Comprehensive Spectroscopic and Structural Characterization of 1 2,6 Dimethoxybenzyl Piperidin 4 One and Its Synthetic Products

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural analysis of 1-(2,6-dimethoxybenzyl)piperidin-4-one, allowing for the unambiguous assignment of all proton and carbon signals.

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the piperidinone ring and the N-benzyl substituent. The piperidinone ring protons typically exhibit a chair conformation in solution, leading to separate signals for axial and equatorial protons. The protons on carbons adjacent to the nitrogen (C2 and C6) and those adjacent to the carbonyl group (C3 and C5) show characteristic chemical shifts. The 2,6-dimethoxybenzyl group displays signals for the benzylic methylene (B1212753) protons, the two methoxy (B1213986) groups, and the three aromatic protons.

The ¹³C NMR spectrum provides complementary information, with the carbonyl carbon appearing at a characteristic downfield shift. The carbons of the piperidine (B6355638) ring and the benzyl (B1604629) substituent are resolved, allowing for a complete structural assignment.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom AssignmentPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Piperidinone C2-H, C6-H2.7 - 2.9 (t)54 - 56
Piperidinone C3-H, C5-H2.4 - 2.6 (t)40 - 42
Piperidinone C4-208 - 210
Benzylic CH₂3.6 - 3.8 (s)52 - 54
Methoxy OCH₃3.8 - 3.9 (s)55 - 57
Aromatic C3'-H, C5'-H6.5 - 6.7 (d)104 - 106
Aromatic C4'-H7.1 - 7.3 (t)129 - 131
Aromatic C1'-114 - 116
Aromatic C2', C6'-157 - 159

Note: Predicted values are based on typical shifts for piperidin-4-one and N-benzyl systems. Actual experimental values may vary based on solvent and other conditions. Multiplicities: s = singlet, d = doublet, t = triplet.

To confirm the assignments made from one-dimensional spectra and to establish the connectivity of the molecular framework, a suite of two-dimensional (2D) NMR experiments is employed. nih.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, key correlations would be observed between the protons at C2/C6 and their neighbors at C3/C5 on the piperidinone ring. Additionally, the coupling between the aromatic protons on the benzyl ring (H4' with H3'/H5') would be evident. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton signal with the carbon atom to which it is directly attached (one-bond ¹H-¹³C correlation). sdsu.edu This technique is instrumental in definitively assigning the carbon signals. For instance, the singlet at ~3.7 ppm would correlate with the benzylic carbon signal, and the triplet at ~2.8 ppm would correlate with the C2/C6 piperidine carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds), which is crucial for connecting different parts of the molecule. sdsu.edu Key HMBC correlations would include:

The benzylic protons showing a correlation to the piperidine ring carbons C2 and C6, confirming the point of attachment.

The benzylic protons correlating to the aromatic carbons C1', C2', and C6'.

The methoxy group protons showing a strong correlation to the C2' and C6' carbons of the aromatic ring.

Protons on the piperidine ring (C2/C6 and C3/C5) showing correlations to the carbonyl carbon (C4).

Advanced Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the exact molecular weight and to study the fragmentation pathways of the molecule, which can further confirm its structure. The molecular formula of this compound is C₁₄H₁₉NO₃, corresponding to a molecular weight of approximately 249.31 g/mol . cymitquimica.com

Electrospray Ionization (ESI) is a soft ionization technique that typically results in the formation of a protonated molecular ion [M+H]⁺. For the target compound, this would be observed at a mass-to-charge ratio (m/z) of approximately 250.3.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of this ion, which can be used to confirm the elemental composition. The calculated exact mass for the [M+H]⁺ ion (C₁₄H₂₀NO₃⁺) is 250.1438, and an experimental HRMS result matching this value would unequivocally confirm the molecular formula.

The primary fragmentation pathway observed in MS/MS analysis involves the cleavage of the benzylic C-N bond, which is the weakest bond in the structure. This results in the formation of a highly stable 2,6-dimethoxybenzyl cation, which is often the base peak in the spectrum.

Interactive Table 2: Expected Mass Spectrometry Data for this compound

IonFormulaCalculated m/zAnalysis Type
[M+H]⁺C₁₄H₂₀NO₃⁺250.1438HRMS (Parent Ion)
FragmentC₉H₁₁O₂⁺151.07542,6-dimethoxybenzyl cation
FragmentC₅H₈NO⁺98.0600Piperidin-4-one cation

Ion mobility-mass spectrometry (IM-MS) provides an additional dimension of analysis by measuring the Collision Cross Section (CCS) of an ion. The CCS is a measure of the ion's size and shape in the gas phase. byu.edu This technique allows for the separation of isomers that may be indistinguishable by mass spectrometry alone and provides valuable insight into the three-dimensional structure of the molecule in the absence of solvent. nih.gov

While specific CCS values for this compound are not reported in the literature, the technique is a powerful tool for characterizing such molecules. The CCS value, measured in square angstroms (Ų), can be used as a unique molecular identifier, complementing retention time and m/z data to increase the confidence of compound identification in complex mixtures. nih.gov

Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the principal functional groups within a molecule. The IR spectrum of this compound would be dominated by characteristic absorption bands corresponding to the ketone, amine, and aromatic ether functionalities.

Interactive Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional GroupDescription of Vibration
2950 - 2800C-H (Aliphatic)Stretching
1725 - 1715C=O (Ketone)Strong, sharp stretching
1600 - 1450C=C (Aromatic)Ring stretching
1260 - 1240C-O (Aryl Ether)Asymmetric stretching
1250 - 1020C-N (Tertiary Amine)Stretching
1050 - 1030C-O (Aryl Ether)Symmetric stretching

The most diagnostic peak in the spectrum is the strong, sharp absorption for the carbonyl (C=O) group of the piperidinone ring, expected around 1720 cm⁻¹. Additionally, strong bands corresponding to the asymmetric and symmetric C-O stretching of the dimethoxy groups on the aromatic ring provide clear evidence for this substitution pattern. researchgate.net

Single Crystal X-ray Diffraction for Solid-State Structure and Stereochemical Determination

Single-crystal X-ray diffraction is an indispensable analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of crystalline solids. This method provides precise information on bond lengths, bond angles, and torsion angles, which collectively define the molecular conformation and stereochemistry. In the study of this compound and its synthetic products, X-ray diffraction is crucial for elucidating the solid-state structure and confirming stereochemical assignments.

While the specific crystal structure of this compound is not extensively reported in publicly available literature, the structural characteristics of numerous related piperidin-4-one derivatives have been thoroughly investigated. chemrevlett.comchemrevlett.com These studies consistently show that the piperidin-4-one ring typically adopts a chair conformation, which is the most stable arrangement for six-membered saturated heterocyclic rings. researchgate.netresearchgate.net However, the presence of bulky substituents or specific intramolecular interactions can lead to distorted chair or even boat conformations. chemrevlett.com

The substituents on the piperidine ring, such as the 2,6-dimethoxybenzyl group at the nitrogen atom, and any groups at the C2 and C6 positions, can adopt either axial or equatorial orientations. The preferred orientation is governed by steric and electronic factors, with bulky groups generally favoring the less sterically hindered equatorial position to minimize 1,3-diaxial interactions. researchgate.net The solid-state packing of these molecules is often stabilized by a network of intermolecular interactions, including hydrogen bonds and van der Waals forces. nih.gov

For instance, in the related compound 1,3-dimethyl-2,6-diphenylpiperidin-4-one, the piperidine ring adopts a chair conformation with the phenyl and methyl groups in equatorial orientations. researchgate.net Similarly, 3-isopropyl-2,6-bis(4-methoxyphenyl)piperidin-4-one also exhibits a distorted chair conformation in the solid state. nih.gov The analysis of crystallographic data from such analogues provides a strong basis for predicting the likely solid-state structure of this compound.

A representative table of crystallographic data for a related piperidin-4-one derivative is presented below to illustrate the type of information obtained from a single-crystal X-ray diffraction study.

Table 1: Representative Crystallographic Data for a Substituted Piperidin-4-one Derivative

Parameter Value
Empirical Formula C₂₂H₂₇NO₃
Formula Weight 353.45
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a (Å) 7.5547 (3)
b (Å) 11.8792 (6)
c (Å) 22.1103 (10)
α (°) 90
β (°) 90
γ (°) 90
Volume (ų) 1984.26 (16)
Z 4

Data for 3-Isopropyl-2,6-bis(4-methoxyphenyl)piperidin-4-one nih.gov

Chromatographic Methods for Purity Assessment and Isomer Separation

Chromatographic techniques are fundamental for the purification, purity assessment, and separation of isomers of this compound and its synthetic products. The choice of chromatographic method depends on the properties of the analytes, including their polarity, volatility, and molecular weight. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most commonly employed techniques for these purposes.

High-Performance Liquid Chromatography (HPLC) is a versatile method for the analysis of a wide range of organic compounds. For piperidin-4-one derivatives, reversed-phase HPLC is often the method of choice. In this mode, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic modifier like acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. The purity of a sample can be determined by integrating the peak area of the main component and any impurities detected, often by ultraviolet (UV) absorption. HPLC is also a powerful tool for the separation of stereoisomers, which can be achieved using a chiral stationary phase (CSP).

Gas Chromatography (GC) , often coupled with a mass spectrometer (GC-MS), is particularly useful for the analysis of volatile and thermally stable compounds. The separation in GC is achieved based on the differential partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. The elution order of compounds is dependent on their boiling points and their interactions with the stationary phase. For instance, in the analysis of regioisomeric dimethoxybenzyl derivatives of piperazine, which are structurally related to the title compound, GC-MS has been effectively used to differentiate between isomers based on their retention times and fragmentation patterns. ojp.gov The degree of substituent crowding can influence the elution order, with more sterically hindered isomers sometimes eluting earlier. ojp.gov

The separation of isomers, both constitutional and stereoisomers, is a critical aspect of the characterization of this compound and its derivatives. Flash column chromatography is a common preparative technique for the separation of isomers on a larger scale. For challenging separations of stereoisomers, specialized techniques such as cation-exchange chromatography have also been successfully applied to related compounds. researchgate.net

A summary of typical chromatographic conditions used for the analysis of related compounds is provided in the table below.

Table 2: Representative Chromatographic Conditions for the Analysis of Piperidine Derivatives

Technique Stationary Phase Mobile Phase/Carrier Gas Detection Application
HPLC C18 Silica Gel Acetonitrile/Water Gradient UV-Vis Purity Assessment
GC-MS Phenyl-methyl polysiloxane Helium Mass Spectrometry Isomer Differentiation

Computational and Theoretical Approaches to 1 2,6 Dimethoxybenzyl Piperidin 4 One and Its Chemical Behavior

Quantum Chemical Studies (Density Functional Theory - DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.gov It is frequently employed to predict molecular geometries, electronic properties, and reactivity for piperidin-4-one derivatives. researchgate.netresearchgate.net

Geometric Optimization and Conformational Analysis

Geometric optimization using DFT would determine the most stable three-dimensional arrangement of atoms in 1-(2,6-Dimethoxybenzyl)piperidin-4-one by locating the minimum energy structure on the potential energy surface. For related piperidine (B6355638) compounds, the six-membered piperidin-4-one ring typically adopts a stable chair conformation to minimize angular and torsional strain. researchgate.netnih.gov It is predicted that in its lowest energy state, the bulky 2,6-dimethoxybenzyl group attached to the nitrogen atom would preferentially occupy an equatorial position to avoid steric clashes with the piperidine ring protons. Conformational analysis would also explore other possible low-energy structures, such as twist-boat conformations, although these are generally less stable for piperidine rings. researchgate.netchemrevlett.com

Anticipated Geometric Parameters for this compound (Chair Conformation):

Parameter Predicted Value/Observation Rationale
Piperidine Ring Conformation Distorted Chair Common for substituted piperidin-4-ones. nih.gov
2,6-Dimethoxybenzyl Group Equatorial Position Minimizes steric hindrance.

Analysis of Electronic Properties (HOMO-LUMO, Molecular Electrostatic Potential)

The electronic properties of a molecule are key to understanding its reactivity. DFT calculations can elucidate these features through the analysis of frontier molecular orbitals and the molecular electrostatic potential.

HOMO-LUMO Analysis : The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that dictate a molecule's ability to donate and accept electrons, respectively. The energy difference between them, known as the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and kinetic stability. researchgate.netorientjchem.org A smaller energy gap suggests higher reactivity. nih.gov For this compound, the HOMO is expected to be localized on the electron-rich dimethoxybenzyl ring and the nitrogen atom, while the LUMO would likely be centered on the carbonyl group of the piperidine ring.

Molecular Electrostatic Potential (MEP) : An MEP map illustrates the charge distribution within a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites. researchgate.netdergipark.org.tr In the MEP map of this compound, the most negative potential (red/yellow) would be concentrated around the oxygen atoms of the carbonyl and methoxy (B1213986) groups, indicating these are the primary sites for electrophilic attack. Regions of positive potential (blue) would be found around the hydrogen atoms, particularly those attached to the carbon atoms adjacent to the nitrogen.

Prediction of Reaction Pathways and Transition States

DFT can be used to model the mechanism of chemical reactions by identifying the transition state structures and calculating the associated activation energies. This allows for the prediction of the most favorable reaction pathways. For this compound, such studies could predict the stereochemical outcome of the reduction of the ketone, the reactivity of the alpha-carbons adjacent to the carbonyl group in condensation reactions, or the sites of electrophilic aromatic substitution on the dimethoxybenzyl ring.

Molecular Modeling and Dynamics Simulations

While DFT provides a static, gas-phase picture of a molecule at zero Kelvin, molecular modeling and dynamics simulations can explore its dynamic behavior in a condensed phase (e.g., in solution) and its interactions with other molecules. nih.gov

Conformational Landscape Exploration

Due to the presence of several rotatable single bonds, this compound is a flexible molecule. Molecular dynamics (MD) simulations can explore its conformational landscape by simulating the atomic motions over time. This would reveal the different accessible conformations of the molecule in solution, the frequency of transitions between them, and the influence of the solvent on the conformational equilibrium. Such an analysis is critical for understanding how the molecule might adapt its shape to bind to a biological target, such as an enzyme or receptor. nih.gov

Interaction Energy Calculations

Molecular docking is a modeling technique used to predict the preferred orientation and binding affinity of one molecule to another, typically a small molecule ligand to a protein target. nih.gov In a docking study, this compound would be placed into the binding site of a target protein, and its conformation would be adjusted to maximize favorable interactions. The strength of this binding is quantified by calculating the interaction energy, which includes terms for electrostatic interactions, van der Waals forces, and hydrogen bonding. These calculations could help identify potential biological targets for this compound and provide a structural basis for its activity. nih.gov

In Silico Prediction of Molecular Interactions and Binding Modes

Computational methods provide powerful tools for predicting how a molecule like this compound might interact with biological macromolecules. These in silico techniques are crucial in modern drug discovery and chemical research for screening potential biological targets, predicting binding affinities, and understanding the molecular basis of a compound's activity before undertaking extensive laboratory synthesis and testing.

Molecular Docking Studies with Relevant Macromolecules

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nanobioletters.com It is a key tool in structure-based drug design, helping to predict the binding mode and affinity of a small molecule ligand within the active site of a target protein. researchgate.net

While specific docking studies exclusively focused on this compound are not widely available in public literature, research on analogous piperidin-4-one structures provides significant insight into its potential macromolecular targets and binding interactions. The piperidine-4-one scaffold is a common feature in molecules designed to interact with a wide range of biological targets. nih.gov

Studies on similar N-benzylpiperidin-4-ones and related derivatives have identified several classes of proteins as potential interaction partners. These computational analyses predict how the ligand fits into the binding pocket of a receptor and which intermolecular forces stabilize the complex. Key interactions often involve hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and amino acid residues in the protein's active site.

For instance, docking studies on various substituted piperidin-4-ones have explored their potential as inhibitors for enzymes and receptors involved in various cellular processes. Research on 1-benzyl-4-[(5,6-dimethoxy-1-indanon-2-yl)methyl]piperidine, a well-known acetylcholinesterase (AChE) inhibitor, has shown that the benzyl (B1604629) and piperidine moieties play crucial roles in orienting the molecule within the enzyme's binding cavity, interacting with key residues like Trp84 and Phe330. nih.gov Similarly, other piperidone derivatives have been docked against cancer-related protein targets and bacterial enzymes like AmpC β-lactamase. nih.govsci-hub.se

Based on the computational analysis of analogous compounds, a hypothetical docking study of this compound would likely investigate its interactions with targets where the N-benzyl and piperidone core are known to be important for binding. The 2,6-dimethoxy substitution on the benzyl ring would be expected to significantly influence its binding orientation and interactions, potentially forming specific hydrogen bonds or steric interactions within a receptor's active site.

Potential Macromolecule Target (Based on Analog Studies)Key Interacting Residues for Analog CompoundsPotential Interactions
Acetylcholinesterase (AChE)Trp84, Phe330, Asp72, Tyr70, Trp279 nih.govπ-π stacking, hydrophobic interactions, hydrogen bonding
AmpC β-lactamaseVaries depending on the specific ligandHydrogen bonding, hydrophobic interactions sci-hub.se
Cancer-related Proteins (e.g., Myeloma, Leukemia targets)Varies; involves active site residuesHydrogen bonding, electrostatic interactions nih.gov
Influenza Virus Receptors (e.g., Neuraminidase)Varies; involves active site residuesHydrogen bonding, van der Waals forces researchgate.net

This table is illustrative and based on docking studies of analogous piperidin-4-one compounds.

Ligand Efficiency and Binding Free Energy Estimations

Beyond simply predicting the binding pose, computational approaches can quantify the binding affinity. Two important metrics in this area are binding free energy and ligand efficiency.

Ligand Efficiency (LE) is a metric used to optimize the "bang for your buck" in drug design. It relates the binding energy of a compound to its size (typically measured by the number of non-hydrogen atoms, or heavy atom count, HAC). It helps identify compounds that have a good balance of potency and size, which is often a predictor of more favorable drug-like properties.

The formula for Ligand Efficiency is: LE = -ΔG / HAC

Where ΔG is the binding free energy in kcal/mol and HAC is the heavy atom count. A higher LE value is generally desirable. Another related metric is Lipophilic Ligand Efficiency (LLE), which relates potency to the compound's lipophilicity (logP or logD). nih.gov Studies on σ1 receptor ligands with a piperidine scaffold have shown that structural modifications can improve LLE by balancing affinity and lipophilicity. nih.gov

ParameterDescriptionImportance in Compound Evaluation
Binding Free Energy (ΔG) The net energy change upon ligand-receptor binding. More negative values indicate higher affinity.Predicts the potency of the interaction. diva-portal.org
Ligand Efficiency (LE) Measures the binding energy per non-hydrogen atom (ΔG/HAC).Normalizes binding affinity for molecular size, helping to select for less complex, more efficient binders.
Lipophilic Ligand Efficiency (LLE) Measures the difference between potency (pKi or pIC50) and lipophilicity (logP).Helps to optimize potency while avoiding excessive lipophilicity, which can lead to poor pharmacokinetic properties. nih.gov

For this compound (formula C₁₄H₁₉NO₃), the Heavy Atom Count (HAC) is 18. A hypothetical binding free energy (ΔG) of -9.8 kcal/mol would yield a Ligand Efficiency (LE) of 0.54, which would be considered highly promising.

Development of Predictive Models for Chemical Properties and Transformations

Computational chemistry also allows for the development of predictive models for a wide range of a molecule's physicochemical and pharmacokinetic properties, as well as its potential chemical transformations. These models, often based on Quantitative Structure-Activity Relationship (QSAR) or machine learning algorithms, use the chemical structure to predict properties without the need for experimental measurement. ulster.ac.ukresearchgate.net

For piperidin-4-one derivatives, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a common application. nih.gov These models can predict properties such as:

Absorption: Oral bioavailability, human intestinal absorption (HIA), and cell permeability (e.g., Caco-2).

Distribution: Plasma protein binding, blood-brain barrier (BBB) penetration.

Metabolism: Susceptibility to metabolism by cytochrome P450 (CYP) enzymes.

Excretion: Prediction of renal clearance pathways.

Toxicity: Prediction of potential toxicities like mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity.

These predictive models are invaluable for filtering large libraries of virtual compounds to prioritize those with the most promising drug-like profiles for synthesis. researchgate.net For example, computational ADMET studies on various piperidin-4-one series have confirmed essential physicochemical, pharmacokinetic, and drug-like characteristics, guiding the selection of candidates for further evaluation. nih.gov

Furthermore, theoretical models can predict chemical reactivity and stability. Methods based on Density Functional Theory (DFT) can calculate electronic properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO-LUMO energy gap is an indicator of the chemical reactivity and kinetic stability of a molecule. nanobioletters.com Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution and predict sites susceptible to electrophilic or nucleophilic attack. researchgate.net

Property CategorySpecific Predicted PropertiesComputational Method(s)
Pharmacokinetics (ADMET) Oral bioavailability, BBB penetration, CYP450 metabolism, hERG inhibitionQSAR, Machine Learning Models, Rule-based filters (e.g., Lipinski's Rule of Five) nih.govresearchgate.net
Physicochemical Properties Solubility (logS), Lipophilicity (logP), pKaFragment-based contribution models, Machine Learning researchgate.net
Chemical Reactivity Kinetic stability, Sites for nucleophilic/electrophilic attackDensity Functional Theory (DFT), HOMO-LUMO energy gap calculation, MEP mapping nih.gov
Toxicity Mutagenicity, Carcinogenicity, HepatotoxicityStructure-alert models, QSAR, Machine Learning researchgate.net

Strategic Applications of 1 2,6 Dimethoxybenzyl Piperidin 4 One As a Synthetic Building Block and Research Tool

Utilization in the Construction of Advanced Organic Frameworks

The rigid yet adaptable core of 1-(2,6-Dimethoxybenzyl)piperidin-4-one makes it an exemplary building block for the synthesis of complex, three-dimensional molecular architectures, including spirocyclic and fused heterocyclic systems. The piperidinone ring serves as a robust scaffold upon which additional rings can be constructed with a high degree of stereochemical control.

Research has demonstrated that N-benzyl piperidin-4-ones can undergo one-pot multicomponent reactions to generate intricate spiro heterocycles. nih.govresearchgate.net For instance, the reaction of a 1-benzyl-2,6-diarylpiperidin-4-one with reagents like potassium cyanide and aniline (B41778) can initiate a cascade of reactions, leading to the formation of spiro-piperidine derivatives. nih.gov The ketone at the C-4 position is the key reactive site, serving as an electrophilic center for the initial nucleophilic attack that triggers subsequent cyclization events.

The general strategy often involves the following transformations:

Condensation Reactions: The ketone can condense with various binucleophiles to form fused ring systems.

[3+2] Cycloadditions: Azomethine ylides can react with derivatives of the piperidinone to create spiro-pyrrolidine frameworks.

Multicomponent Reactions (MCRs): The piperidinone scaffold is frequently employed in MCRs, such as the synthesis of spirooxindoles, where the ketone participates in a sequence of Knoevenagel condensation and Michael addition reactions. beilstein-journals.org

These synthetic strategies leverage the piperidinone core to build molecules with significant structural complexity, which is a key goal in the development of new therapeutic agents and molecular probes. The 2,6-dimethoxybenzyl substituent on the nitrogen atom can influence the stereochemical outcome of these reactions due to its steric bulk, guiding the approach of incoming reagents.

Table 1: Examples of Advanced Frameworks from Piperidin-4-one Scaffolds This table is based on representative reactions for the N-benzyl piperidin-4-one class.

Starting Scaffold Reaction Type Resulting Framework Key Feature
1-Benzyl-2,6-diarylpiperidin-4-one One-pot reaction with KCN and aniline Spiro[piperidine-4,X'-heterocycle] Creation of a spirocyclic junction at C-4. nih.gov
N-Substituted Piperidin-4-one Reaction with isatin (B1672199) and an amino acid Spiro[indole-3,3'-pyrrolidinyl-piperidine] [3+2] cycloaddition to form a spiro-pyrrolidine ring.
N-Benzyl-4-piperidone Ugi Four-Component Reaction 1,4,4-Trisubstituted piperidine (B6355638) bis-amides Efficient construction of highly substituted acyclic structures on the piperidine core. ub.edu

Role in the Discovery and Synthesis of Novel Chemical Entities

The piperidin-4-one motif is a "potential pharmacophore" that serves as a versatile intermediate in the synthesis of novel, biologically active compounds. nih.gov The compound this compound is a valuable precursor for new chemical entities (NCEs) due to the reactivity of its C-4 ketone, which can be readily transformed into a wide array of functional groups. google.com This versatility allows chemists to explore chemical space and develop molecules with tailored pharmacological profiles, particularly in areas like central nervous system (CNS) disorders and infectious diseases. ub.eduacs.org

Synthetic transformations of the N-benzyl piperidin-4-one core have led to the discovery of compounds with significant therapeutic potential:

Antiviral Agents: N-benzyl-4,4-disubstituted piperidines, synthesized via the Ugi four-component reaction from a piperidone precursor, have been identified as potent inhibitors of the influenza A virus. ub.edu The ketone is converted into a more complex substituent bearing two amide functionalities.

Antimicrobial and Antifungal Agents: The ketone can be condensed with reagents such as thiosemicarbazide (B42300) to yield thiosemicarbazone derivatives. biomedpharmajournal.org These derivatives have shown significant antimicrobial activity, demonstrating how simple derivatization of the ketone can lead to new classes of bioactive molecules. biomedpharmajournal.orgresearchgate.net

CNS Agents: The piperidine scaffold is a common feature in drugs targeting the central nervous system. acs.orgnih.gov Modifications of the N-benzyl-4-piperidone structure are explored for their potential as analgesics, antipsychotics, and treatments for neurodegenerative diseases. wikipedia.orgguidechem.com

Antileishmanial Agents: N-benzyl piperidin-4-ones have been used as the starting point for synthesizing spiro heterocycles with potent activity against Leishmania major, highlighting the scaffold's utility in discovering treatments for neglected tropical diseases. nih.gov

Table 2: Synthesis of Novel Entities from the N-Benzyl Piperidin-4-one Scaffold

Reaction Type Reagents Functional Group Transformation Resulting Compound Class Potential Bioactivity
Condensation Thiosemicarbazide, HCl C=O → C=N-NH-C(=S)NH₂ Piperidin-4-one thiosemicarbazones biomedpharmajournal.org Antibacterial, Antifungal biomedpharmajournal.org
Ugi Four-Component Reaction Isocyanide, Primary Amine, Carboxylic Acid C=O → C(NHCOR¹)(CONHR²) 1,4,4-Substituted Piperidine Bis-amides ub.edu Influenza Fusion Inhibitor ub.edu
Grignard Reaction Aryl/Alkyl Magnesium Bromide C=O → C(OH)R Tertiary 4-Hydroxypiperidines guidechem.com CNS Agents, σ1 Receptor Ligands acs.org
Reductive Amination Amine, Reducing Agent (e.g., NaBH₃CN) C=O → C-H(NR¹R²) 4-Amino-piperidine Derivatives Various Pharmacological Targets

Contribution to Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry is a powerful strategy for accelerating drug discovery by rapidly generating large numbers of structurally related compounds, known as a chemical library. ijpsr.com The this compound scaffold is exceptionally well-suited for this purpose. It provides a rigid core structure with multiple points for diversification, allowing for the systematic exploration of structure-activity relationships (SAR).

The key features of this scaffold for library synthesis include:

The C-4 Ketone: This position can be derivatized through a multitude of reactions (reductive amination, Wittig reaction, condensation, Grignard addition) to introduce a wide variety of substituents. google.com

The α-Carbons (C-3 and C-5): These positions can be functionalized, for example, through aldol (B89426) condensation reactions to introduce arylmethylene groups, creating compounds like the N-Benzyl-3,5-di(arylmethylene)-4-piperidones. guidechem.com

The N-Benzyl Group: While the 2,6-dimethoxybenzyl group is fixed in the title compound, in a broader library synthesis, the aromatic ring of the N-benzyl substituent can be varied with different substitution patterns to modulate electronic properties and steric bulk.

A prime example of this approach is the use of the Ugi four-component reaction to synthesize a diverse library of piperidine-based analogues for antiviral screening. ub.edu By systematically varying the amine, isocyanide, and carboxylic acid components, researchers were able to efficiently generate a large set of related compounds and identify potent influenza virus inhibitors. ub.edu This demonstrates how a single, versatile scaffold like this compound can be the foundation for a focused combinatorial library aimed at a specific biological target. Mixture-based combinatorial libraries, which can contain millions of compounds, have been successfully screened to identify novel antibacterial agents, underscoring the power of this approach in finding new therapeutic leads. nih.gov

Table 3: Hypothetical Library Design Using the Piperidin-4-one Scaffold

Point of Diversity Building Blocks (Examples) Reaction Type
Position 4 (from Ketone) Various primary/secondary amines Reductive Amination
Various aldehydes/ketones Wittig or Horner-Wadsworth-Emmons Olefination
Various Grignard reagents Nucleophilic Addition
Positions 3 and 5 Various aromatic aldehydes Aldol Condensation
Nitrogen Substituent Various substituted benzyl (B1604629) bromides N-Alkylation (of precursor)

Use in Mechanistic Studies of Piperidinone Reactivity

The reactivity of the piperidin-4-one ring system is governed by the interplay of its core functional group (the ketone) and the conformational constraints of the six-membered ring. The N-substituent plays a critical role in modulating this reactivity through both steric and electronic effects. mdpi.com this compound serves as an excellent substrate for mechanistic studies for several reasons:

Steric Influence: The 2,6-dimethoxybenzyl group is sterically demanding. This bulk influences the equilibrium between different chair conformations of the piperidine ring and dictates the stereochemical course of reactions at the C-4 ketone. Nucleophilic attack is likely to occur from the less hindered equatorial face, leading to a predominance of the axial alcohol.

Electronic Effects: The methoxy (B1213986) groups are electron-donating by resonance but can also act as Lewis basic sites, potentially coordinating to metal catalysts or reagents. This can influence the regioselectivity and rate of reactions. Studies on related N-heterocyclic systems have shown that 2,6-dimethoxyphenyl substituents significantly enhance nucleophilicity compared to other common N-aryl groups. nih.gov

Conformational Lock: The steric hindrance of the ortho-methoxy groups can restrict rotation around the N-CH₂ bond, potentially locking the piperidine ring into a preferred conformation. This conformational rigidity is highly valuable in mechanistic studies as it reduces the number of competing reaction pathways, allowing for a clearer interpretation of experimental results.

Computational studies on related N-benzyl piperidines have been used to provide a theoretical basis for experimentally observed selectivity in reactions, such as the formation of endo-cyclic iminium ions. acs.org The well-defined structure of this compound makes it an ideal candidate for similar combined experimental and computational studies to probe reaction mechanisms, transition state geometries, and the subtle electronic influences that govern the reactivity of N-substituted heterocycles.

Structure Activity Relationship Sar Insights Derived from 1 2,6 Dimethoxybenzyl Piperidin 4 One Analogues and Piperidinone Derivatives

Influence of Substituent Variations on Chemical Reactivity and Synthetic Outcomes

The chemical reactivity of the 1-(2,6-dimethoxybenzyl)piperidin-4-one scaffold is highly sensitive to the nature and position of substituents on both the piperidine (B6355638) ring and the N-benzyl group. These variations can profoundly influence the outcomes of synthetic transformations, such as condensation reactions, functionalizations, and ring manipulations.

Research into the synthesis of piperidin-4-one derivatives, often achieved through Mannich condensation, shows that the choice of substituted aromatic aldehydes, ketones, and amines dictates the final structure. chemrevlett.com For instance, the introduction of alkyl or aryl groups at the C2 and C6 positions of the piperidine ring influences the stereoselectivity of subsequent reactions. Typically, these bulky substituents adopt an equatorial orientation to minimize steric strain, which in turn directs the approach of reagents. researchgate.net

The N-substituent also plays a critical role. While varying the N-alkyl group (e.g., from methyl to a more complex benzyl (B1604629) group) may not significantly alter the regioselectivity of certain reactions like Polonovski–Potier iminium ion formation, the electronic nature of the substituent can be influential. acs.org For example, electron-donating groups on the N-benzyl ring, such as the two methoxy (B1213986) groups in this compound, can increase the electron density on the nitrogen atom. This enhanced nucleophilicity can affect its reactivity in alkylation or acylation reactions. Conversely, electron-withdrawing groups would diminish it. Studies on related N-benzyl piperidines have shown a preference for electron-rich aromatics for certain interactions, suggesting the electronic character of the benzyl group is a key determinant in reactivity. dndi.org

The data below summarizes how different N-substituents and ring substituents can affect synthetic outcomes in piperidine chemistry.

Compound ClassSubstituent VariationObserved Influence on Reactivity/SynthesisReference
N-Alkyl PiperidinesN-benzyl vs. N-methyl vs. N-arylLittle impact on the endo:exo regioselectivity of iminium ion formation via Polonovski–Potier reaction. acs.org
2,6-Diarylpiperidin-4-onesChloro group at C3Does not change the overall chair conformation but can cause slight flattening of the piperidinone ring. Equatorial disposition is confirmed by the absence of a bathochromic shift in UV spectra.
N-Acyl PiperidinesIntroduction of N-acyl groupIncreases sp2 character of the nitrogen, leading to pseudoallylic strain that can force C2 substituents into an axial orientation. nih.gov
4-Azaindole-2-piperidinesElectron-rich (dimethoxy) vs. electron-deficient (cyano) aromatic amidesElectron-rich analogues retained moderate activity in biological screens, while electron-deficient analogues were inactive, indicating a preference for electron-donating groups. dndi.org

Conformational Preferences and their Impact on Molecular Recognition

The three-dimensional structure, or conformation, of piperidinone derivatives is a critical factor in their ability to engage in molecular recognition with biological targets. The piperidine ring typically adopts a stable chair conformation to minimize torsional and steric strain. chemrevlett.comresearchgate.net In this arrangement, substituents at the C2, C3, C5, and C6 positions generally favor an equatorial orientation to avoid unfavorable 1,3-diaxial interactions.

However, the N-substituent can significantly alter this preference. For N-acyl or N-aryl piperidines, the partial double-bond character of the C–N bond due to resonance creates a planar geometry around the nitrogen atom. nih.gov This planarity introduces a phenomenon known as pseudoallylic strain, which can destabilize an equatorial substituent at the C2 position, forcing it to adopt an axial orientation. nih.gov While the N-benzyl group in this compound does not induce as strong an effect as an N-acyl group, the steric bulk of the benzyl group itself influences the conformational equilibrium. nih.gov

Computational studies and NMR spectral analysis are key tools for determining these conformational preferences. For example, the energy difference (ΔG) between axial and equatorial conformers can be calculated to predict the dominant species in solution. In simple 1,2-dimethylpiperidine, the equatorial conformer is favored by 1.8 kcal/mol. nih.gov However, for 2-methyl-1-phenylpiperidine, the axial conformer becomes modestly favored (ΔG of -1.0 kcal/mol), highlighting the influence of the N-substituent. nih.gov This conformational locking can be crucial for molecular recognition, as it pre-organizes the molecule into a specific shape to fit a binding site, potentially enhancing affinity and selectivity. nih.govresearchgate.net The conformational behavior is also influenced by factors such as electrostatic interactions, hyperconjugation, and steric repulsion, particularly when electronegative atoms like fluorine are introduced. researchgate.netresearchgate.net

The following table presents calculated energy differences for different conformers of piperidine derivatives, illustrating the impact of N-substitution.

CompoundFavored Conformer for C2-Methyl GroupCalculated ΔG (kcal/mol) (Equatorial → Axial)Primary Influencing FactorReference
1,2-DimethylpiperidineEquatorial+1.8Steric Hindrance (A-value) nih.gov
2-Methyl-1-phenylpiperidineAxial-1.0Pseudoallylic Strain nih.gov
1-(2-Methyl-1-piperidyl)ethanone (N-acetyl)Axial-3.2Strong Pseudoallylic Strain nih.gov
3-Fluoropiperidine DerivativesAxial (for Fluorine)Varies with N-substituent and solventCharge-dipole interactions, hyperconjugation researchgate.net

Steric and Electronic Effects of the Dimethoxybenzyl Group on Overall Scaffold Behavior

Electronic Effects: The methoxy groups are strong electron-donating groups due to the resonance effect of the oxygen lone pairs with the aromatic ring. This has several consequences:

Increased Basicity: The electron-donating nature of the 2,6-dimethoxybenzyl group increases the electron density on the piperidine nitrogen, making it more basic compared to a piperidine with an unsubstituted N-benzyl or an electron-withdrawing group. This change in basicity (pKa) can affect how the molecule behaves in different pH environments and its ability to form hydrogen bonds or salt bridges in a biological context.

Reactivity Modulation: The increased electron density on the nitrogen enhances its nucleophilicity, potentially accelerating reactions involving nucleophilic attack by the nitrogen.

Protecting Group Chemistry: The 2,4-dimethoxybenzyl (DMB) group, a close analogue, is often used as a protecting group for amines in organic synthesis. Its electron-rich nature facilitates cleavage under mild acidic conditions, a reaction whose rate is influenced by the electronic effects of substituents. researchgate.net The 2,6-dimethoxy arrangement would similarly stabilize a benzylic cation, suggesting its potential utility in synthetic strategies where the N-substituent might need to be removed.

These combined steric and electronic properties make the 2,6-dimethoxybenzyl group a powerful modulator of the piperidin-4-one scaffold's chemical and physical properties.

Future Research Perspectives and Methodological Advancements for 1 2,6 Dimethoxybenzyl Piperidin 4 One Chemistry

Exploration of Bio-inspired and Biocatalytic Synthetic Routes

Traditional chemical syntheses of piperidine (B6355638) derivatives can be lengthy and require harsh conditions. researchgate.net Future advancements are geared towards developing more sustainable and efficient methods through biocatalysis. Bio-inspired strategies leverage enzymes to perform chemical transformations with high selectivity and under mild conditions, reducing the environmental impact.

A promising avenue involves the use of enzymes for the asymmetric synthesis of complex piperidines. For instance, research has demonstrated the successful use of immobilized lipases for the biocatalytic synthesis of piperidine derivatives through multicomponent reactions. rsc.org Furthermore, engineered enzymes like hydroxylases can introduce functional groups at specific positions on the piperidine ring through C-H oxidation, a transformation that is challenging with conventional methods. chemistryviews.orgnews-medical.net Applying such enzymatic approaches to the synthesis of 1-(2,6-dimethoxybenzyl)piperidin-4-one could provide enantiomerically pure derivatives and streamline the production of complex, three-dimensional molecules. news-medical.net

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from batch to continuous manufacturing, or flow chemistry, offers significant advantages for the synthesis of pharmaceutical intermediates like this compound. nih.gov Flow chemistry systems provide superior control over reaction parameters such as temperature, pressure, and mixing, which can lead to higher yields, improved safety, and easier scalability. acs.orgazolifesciences.com The use of microreactors with large surface-area-to-volume ratios can enhance reaction efficiency, as demonstrated in the electrosynthesis of piperidine derivatives. researchgate.net This technology is particularly advantageous for handling hazardous reagents or unstable intermediates safely. nih.govazolifesciences.com

Coupled with flow chemistry, automated synthesis platforms can accelerate the discovery and optimization process. nih.gov These robotic systems can perform numerous reactions in parallel, allowing for high-throughput screening of different reagents and conditions. researchgate.net By integrating an automated platform for the synthesis of this compound derivatives, researchers can rapidly generate large libraries of compounds for biological evaluation, significantly speeding up the drug discovery pipeline. researchgate.netnih.gov

Development of Targeted Derivatization Strategies for Specific Research Applications

The this compound scaffold is a versatile template that can be chemically modified to interact with a wide array of biological targets. nih.gov The development of targeted derivatization strategies is crucial for fine-tuning the pharmacological properties of the resulting molecules. The piperidin-4-one core is present in compounds investigated for various activities, including anticancer and antiviral effects. nih.govnih.govnih.gov

The ketone at the C4 position and the benzyl (B1604629) group are primary sites for modification. The ketone can undergo reactions like reductive amination, Wittig reactions, and aldol (B89426) condensations to introduce diverse functional groups. These modifications can alter the molecule's polarity, shape, and ability to form hydrogen bonds, thereby influencing its binding affinity to a specific biological target. Similarly, the dimethoxybenzyl group can be altered to probe interactions with hydrophobic pockets in target proteins.

Below is a table outlining potential derivatization strategies for specific research goals.

Derivatization SiteReaction TypePotential SubstituentsTargeted Research Application
C4-Ketone Reductive AminationDiverse primary/secondary amines, amino acid estersIntroducing basic groups to target G-protein coupled receptors (GPCRs) or ion channels.
C4-Ketone Wittig OlefinationSubstituted alkylidene groupsCreating rigid analogs or probing hydrophobic binding pockets in enzymes.
C4-Ketone Aldol CondensationAromatic and heteroaromatic aldehydesExtending the molecular scaffold to explore larger binding sites.
Aromatic Ring Electrophilic Aromatic SubstitutionHalogens, nitro groupsModulating electronic properties, metabolic stability, and binding interactions.
N-Benzyl Group N-Dealkylation followed by Re-alkylationAlternative substituted benzyl or alkyl groupsInvestigating the role of the N-substituent in target recognition and selectivity.

Advanced Spectroscopic Characterization Under Dynamic Conditions

A thorough understanding of a molecule's three-dimensional structure and conformational flexibility is critical for rational drug design. While standard spectroscopic methods like NMR and IR are used for basic structural confirmation, advanced techniques are needed to study the dynamic behavior of this compound and its derivatives. nih.govasianpubs.org

The piperidine ring exists in a dynamic equilibrium of chair and boat conformations, and the orientation of its substituents can significantly impact biological activity. nih.gov Advanced NMR techniques, such as 2D-NMR (NOESY/ROESY), can elucidate the preferred conformation in solution. Furthermore, variable temperature (VT-NMR) studies can provide thermodynamic data on conformational changes. nih.gov Computational methods, such as molecular mechanics calculations, can complement experimental data to predict conformer energies and understand the impact of substituent changes on the molecule's shape and flexibility. nih.gov These detailed conformational analyses are essential for understanding how the molecule interacts with its biological target at an atomic level.

Q & A

Q. What are the established synthetic routes for 1-(2,6-dimethoxybenzyl)piperidin-4-one derivatives, and how can reaction conditions be optimized?

The synthesis typically involves multi-step protocols, such as:

  • Mannich Reaction : Condensation of 2,6-dimethoxybenzaldehyde with acetone and ammonium acetate under acidic conditions to form the piperidin-4-one scaffold .
  • N-Alkylation : Subsequent substitution at the piperidine nitrogen using alkyl halides or benzyl halides (e.g., 2-ethoxyethyl chloride) in aqueous ethanol with NaOH catalysis .
  • Oxime Formation : Reaction with hydroxylamine hydrochloride to introduce oxime groups, enhancing bioactivity .

Q. Optimization Tips :

  • Solvent Systems : Water-ethanol mixtures (5:4) improve solubility and reaction homogeneity .
  • Temperature : Room temperature minimizes side reactions during alkylation .
  • Purification : Recrystallization from propanol or chloroform yields high-purity crystals for structural studies .

Q. Example Reaction Table :

StepReagents/ConditionsYield (%)Key Spectral Data (¹³C NMR, δ ppm)
1Mannich reaction (H₂O, HCl)65–75186.9 (C4 ketone), 132.9 (C3/C5)
2N-alkylation (NaOH, ethanol)70–7556.5 (CH₂CH₂OCH₂CH₃), 69.0 (N-alkyl chain)

Q. How is the structural integrity of this compound validated in crystallographic studies?

Key Techniques :

  • X-ray Crystallography : SHELXL software refines crystal structures, resolving anisotropic displacement parameters and hydrogen bonding networks. For example, a recent study reported C–C bond lengths of 1.52 Å and torsional angles <5° for the piperidine ring .
  • NMR Spectroscopy : ¹³C NMR confirms the ketone (δ ~187 ppm) and methoxy groups (δ ~56 ppm) .

Q. Critical Parameters :

  • Data Resolution : High-resolution datasets (<1.0 Å) reduce refinement errors .
  • Hydrogen Placement : Fourier difference maps locate hydrogen atoms with site occupancies >0.8 .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Antimicrobial Screening : Agar diffusion assays against S. aureus or E. coli (MIC values typically 25–50 µg/mL for arylidene derivatives) .
  • Enzyme Inhibition : Tyrosinase or acetylcholinesterase inhibition assays (IC₅₀ ~10–20 µM for methoxy-substituted derivatives) .

Q. Methodological Considerations :

  • Positive Controls : Use streptomycin for antimicrobial tests or kojic acid for tyrosinase inhibition .
  • Solubility : DMSO (1% v/v) ensures compound solubility without cytotoxicity .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the bioactivity of substituted derivatives?

  • DFT Calculations : B3LYP/6-31G(d) basis sets optimize geometries and calculate frontier molecular orbitals (e.g., HOMO-LUMO gaps ~4.5 eV correlate with redox stability) .
  • Molecular Docking : AutoDock Vina predicts binding to tyrosinase (PDB: 2Y9X) with docking scores ≤−7.0 kcal/mol for chloro-substituted derivatives .

Case Study :
A 3,5-bis(2-chlorobenzylidene) derivative showed strong binding to malarial PfDHODH (∆G = −9.2 kcal/mol) due to halogen-π interactions .

Q. How do substituent effects (e.g., methoxy vs. chloro groups) influence structure-activity relationships (SAR)?

Key Trends :

  • Electron-Withdrawing Groups (Cl, F) : Enhance antimicrobial activity (e.g., p-fluorobenzylidene derivatives show MIC = 12.5 µg/mL vs. P. aeruginosa) .
  • Electron-Donating Groups (OCH₃) : Improve antioxidant capacity via radical scavenging (IC₅₀ ~15 µM in DPPH assays) .

Q. Data Contradiction Analysis :

  • Anticancer vs. Cytotoxicity : Methoxy derivatives exhibit lower cytotoxicity (CC₅₀ >100 µM) but moderate anticancer activity (IC₅₀ ~50 µM), necessitating selective targeting strategies .

Q. What strategies resolve discrepancies in crystallographic and spectroscopic data?

  • Multi-Method Validation : Cross-validate X-ray bond lengths with DFT-optimized geometries (RMSD ≤0.1 Å) .
  • Dynamic NMR : Variable-temperature NMR clarifies conformational flexibility (e.g., chair-to-boat transitions in piperidine rings) .

Example :
A crystal structure (CCDC 1945990) showed a 0.05 Å deviation from DFT-calculated bond lengths, confirming minimal lattice strain .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.